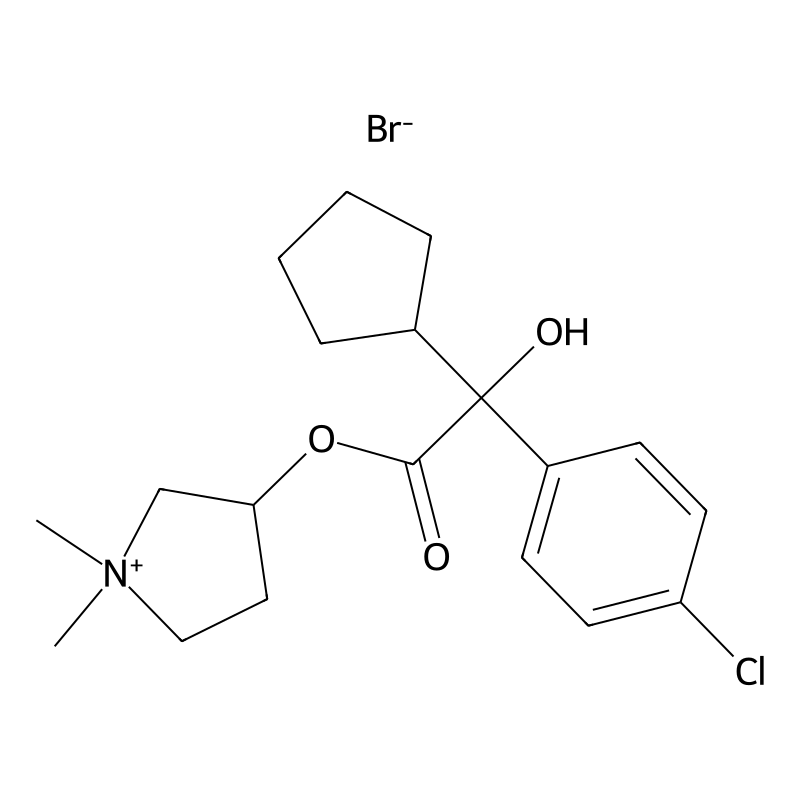

Glycopyrrolate Impurity I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Reference Standard for Quality Control

- One of the primary applications of Glycopyrrolate Impurity I is as a reference standard in the quality control process of Glycopyrrolate drug products [].

- Pharmaceutical companies and research institutions utilize it during the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) [].

- These analytical methods rely on the known properties of Glycopyrrolate Impurity I to accurately quantify the purity and concentration of Glycopyrrolate in medications and biological samples [].

Impurity Profiling and Degradation Studies

- Glycopyrrolate Impurity I serves as a benchmark for identifying and characterizing other potential impurities that may arise during Glycopyrrolate synthesis or storage.

- By comparing the chromatographic peaks of unknown impurities with that of Glycopyrrolate Impurity I, researchers can gain insights into the nature and origin of these impurities.

- Understanding the degradation profile of Glycopyrrolate is crucial for ensuring the stability and shelf life of medications. Studies may involve spiking Glycopyrrolate samples with Glycopyrrolate Impurity I and monitoring its formation over time to assess degradation pathways.

Research into Potential Biological Activity

- While limited, some scientific research explores the potential biological activity of Glycopyrrolate Impurity I itself.

- Given its structural similarity to Glycopyrrolate, researchers might investigate whether Glycopyrrolate Impurity I possesses any unintended pharmacological effects that could influence the overall safety profile of Glycopyrrolate medications.

Glycopyrrolate Impurity I is a chemical compound associated with glycopyrrolate, an anticholinergic medication primarily used to treat gastrointestinal disorders and to reduce salivation during surgery. Glycopyrrolate Impurity I is characterized by its molecular formula and is known to consist of a mixture of diastereomers, specifically the RR and SS isomers. This impurity arises during the synthesis of glycopyrrolate and can affect the purity and efficacy of pharmaceutical formulations .

Since Glycopyrrolate Impurity I is not the intended active ingredient, it likely has no specific mechanism of action within the body.

As with any unknown compound, it is advisable to handle Glycopyrrolate Impurity I with caution. Potential hazards might include:

Example Reaction

The general reaction for synthesizing glycopyrronium bromide can be summarized as follows:

The synthesis of glycopyrrolate typically involves several steps:

- Methylation: The primary step where glycopyrrolate base is treated with methyl bromide.

- Purification: This involves recrystallization techniques using solvents like methyl ethyl ketone and methanol to enhance purity.

- Crystallization: A crucial step that helps in isolating the desired product from impurities, including Glycopyrrolate Impurity I.

Glycopyrrolate Impurity I is primarily relevant in pharmaceutical contexts where glycopyrrolate is utilized. Its presence as an impurity necessitates rigorous quality control measures during drug formulation to ensure patient safety and drug efficacy. It may also serve as a reference standard in analytical chemistry for assessing the purity of glycopyrrolate formulations .

Several compounds share structural or functional similarities with Glycopyrrolate Impurity I:

- Glycopyrronium Bromide: The active form used therapeutically; has a well-defined pharmacological profile.

- Atropine: Another anticholinergic agent that shares similar mechanisms but has different therapeutic uses.

- Ipratropium Bromide: Used primarily for respiratory conditions; also an anticholinergic but differs in structure and application.

Comparison TableCompound Structure Similarity Primary Use Unique Characteristics Glycopyrronium Bromide High Anticholinergic medication Well-studied pharmacokinetics Atropine Moderate Treatment of bradycardia Natural alkaloid with broader applications Ipratropium Bromide Moderate Asthma/COPD treatment Quaternary ammonium compound for inhalation

| Compound | Structure Similarity | Primary Use | Unique Characteristics |

|---|---|---|---|

| Glycopyrronium Bromide | High | Anticholinergic medication | Well-studied pharmacokinetics |

| Atropine | Moderate | Treatment of bradycardia | Natural alkaloid with broader applications |

| Ipratropium Bromide | Moderate | Asthma/COPD treatment | Quaternary ammonium compound for inhalation |

Glycopyrrolate Impurity I is unique due to its status as an impurity rather than a therapeutic agent, highlighting the importance of purity in pharmaceutical preparations .

Glycopyrrolate Impurity I is a quaternary ammonium compound characterized by a complex molecular structure containing multiple stereogenic centers [1] [2]. The compound is specifically identified as (RS)-3-[(SR)-2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetoxy]-1,1-dimethylpyrrolidin-1-ium bromide, which indicates its specific stereochemical configuration [5] [8]. The molecule contains two key stereogenic centers that give rise to four possible stereoisomers: RS-isomer, SR-isomer, RR-isomer, and SS-isomer [15] [22].

The stereochemistry of Glycopyrrolate Impurity I is particularly significant as it exists primarily as a mixture of RS-isomer and SR-isomer configurations [15] [22]. These diastereomeric forms differ in their spatial arrangement of atoms, which can influence the compound's physical, chemical, and spectroscopic properties [5] [15]. The RS designation refers to the configuration at the pyrrolidinium ring carbon atom, while the SR designation refers to the configuration at the hydroxyacetoxy moiety [5] [22].

The molecular structure features a pyrrolidinium ring with a quaternary nitrogen atom bearing two methyl groups, creating the characteristic quaternary ammonium center [5] [7]. This pyrrolidinium ring is connected via an ester linkage to a complex moiety containing a 4-chlorophenyl group, a cyclopentyl group, and a hydroxyl group all attached to a central carbon atom [2] [5]. This structural arrangement creates a molecule with distinct hydrophilic and hydrophobic regions that influence its physicochemical behavior [5] [8].

Chemical Constitution (C19H27BrClNO3)

Glycopyrrolate Impurity I has the molecular formula C19H27BrClNO3, which accurately represents its atomic composition [1] [5] [8]. The compound contains 19 carbon atoms forming the backbone of the molecule, including the pyrrolidinium ring, cyclopentyl ring, and 4-chlorophenyl group [5] [7]. The 27 hydrogen atoms are distributed throughout the structure, with some attached to the carbon atoms of the rings and others to the methyl groups on the quaternary nitrogen [2] [5].

The molecular structure includes several key functional groups that define its chemical properties [5] [8]. The nitrogen atom in the pyrrolidinium ring carries a positive charge, forming a quaternary ammonium cation that is balanced by the bromide counterion (Br-) [1] [5]. The chlorine atom is attached to the para position of the phenyl ring, creating the 4-chlorophenyl moiety that contributes to the compound's lipophilicity [5] [8].

The three oxygen atoms in the molecule are distributed as follows: one as part of the ester linkage connecting the pyrrolidinium ring to the rest of the molecule, one in the hydroxyl group attached to the central carbon atom, and one as part of the carbonyl group in the ester functionality [2] [5] [8]. This arrangement of atoms and functional groups gives Glycopyrrolate Impurity I its distinctive chemical constitution and reactivity profile [5] [7] [8].

Physicochemical Properties

Molecular Weight and Physical Constants

Glycopyrrolate Impurity I has a precise molecular weight of 432.78 g/mol, which is derived from its molecular formula C19H27BrClNO3 [1] [5] [8]. This molecular weight accounts for all constituent atoms, including the bromide counterion that balances the positive charge on the quaternary ammonium group [5] [7].

The physical appearance of Glycopyrrolate Impurity I is characterized as an off-white to white crystalline powder [7] [8]. This physical form is typical of quaternary ammonium salts and influences its handling properties in laboratory and industrial settings [7] [13].

Table 1: Physical Constants of Glycopyrrolate Impurity I

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Weight | 432.78 g/mol | [1] [5] [8] |

| Physical State | Off-white to white crystalline powder | [7] [8] |

| Storage Temperature | 2-8°C (Refrigerated) | [7] [16] |

| Shipping Conditions | Ambient temperature | [7] [16] |

The compound exhibits hygroscopic properties, similar to other quaternary ammonium salts, which necessitates proper storage conditions to maintain its integrity [13] [16]. The recommended storage temperature for Glycopyrrolate Impurity I is 2-8°C under refrigerated conditions, although it can be shipped at ambient temperature [7] [16].

Solubility Profile in Various Solvents

The solubility profile of Glycopyrrolate Impurity I is influenced by its ionic nature as a quaternary ammonium salt and the presence of both hydrophilic and hydrophobic moieties in its structure [5] [16] [24]. The compound demonstrates varying degrees of solubility in different solvents, which is an important consideration for analytical procedures and formulation development [16] [24].

Glycopyrrolate Impurity I shows good solubility in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide [16] [24]. This solubility behavior is consistent with other quaternary ammonium compounds that contain both ionic and non-polar regions [13] [24].

In aqueous media, the solubility of Glycopyrrolate Impurity I is influenced by the pH and ionic strength of the solution [16] [24]. The compound generally exhibits moderate water solubility due to its ionic character, although the presence of the lipophilic 4-chlorophenyl and cyclopentyl groups somewhat limits its aqueous solubility compared to the parent compound glycopyrrolate [13] [24].

For analytical purposes, mixtures of water and organic solvents are often used to dissolve Glycopyrrolate Impurity I, with acetonitrile-water and methanol-water being common solvent systems employed in chromatographic analyses [6] [27].

Partition Coefficient and Distribution Characteristics

The partition coefficient (log P) of Glycopyrrolate Impurity I is an important physicochemical parameter that describes its distribution behavior between aqueous and lipid phases [16] [25]. This property is particularly relevant for understanding the compound's behavior in biological systems and analytical procedures [25].

As a quaternary ammonium compound with both hydrophilic and hydrophobic regions, Glycopyrrolate Impurity I exhibits distribution characteristics that reflect its amphiphilic nature [16] [25]. The presence of the 4-chlorophenyl and cyclopentyl groups contributes to the lipophilic character of the molecule, while the quaternary ammonium center and hydroxyl group enhance its hydrophilicity [5] [25].

The partition coefficient influences the compound's chromatographic behavior, which is evident in its retention characteristics during high-performance liquid chromatography (HPLC) analyses [6] [10]. In ion-pair HPLC methods, the distribution of Glycopyrrolate Impurity I between the mobile and stationary phases is affected by factors such as pH, ionic strength, and the nature of the ion-pairing reagent [10] [28].

The distribution characteristics of Glycopyrrolate Impurity I are also relevant for its extraction and purification procedures [6] [16]. Liquid-liquid extraction techniques using appropriate solvent systems can be employed to isolate the compound from complex matrices, taking advantage of its unique partition behavior [6] [21].

Spectroscopic Characterization

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about Glycopyrrolate Impurity I, confirming its molecular structure and stereochemical configuration [7] [18]. Both proton (1H) and carbon (13C) NMR spectroscopy are employed for comprehensive characterization of the compound [18] [30].

In the 1H NMR spectrum of Glycopyrrolate Impurity I, characteristic signals are observed for the various proton environments in the molecule [18] [30]. The aromatic protons of the 4-chlorophenyl group typically appear as a pair of doublets in the region of 7.2-7.5 ppm, displaying the characteristic pattern of a para-substituted aromatic ring [18] [30]. The methyl groups attached to the quaternary nitrogen atom give rise to singlet signals in the region of 3.0-3.3 ppm, reflecting their equivalent chemical environments [18] [30].

The 13C NMR spectrum provides information about the carbon skeleton of the molecule, with signals corresponding to the aromatic carbons, quaternary carbons, and various methylene and methine carbons [18] [30]. The carbonyl carbon of the ester group typically appears as a distinctive signal at approximately 170-175 ppm, while the quaternary carbon bearing the hydroxyl group shows a signal in the region of 75-80 ppm [18] [30].

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish connectivity relationships between different parts of the molecule and to confirm its structural assignment [18] [30].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for the identification and structural characterization of Glycopyrrolate Impurity I [6] [21] [32]. The mass spectrum of the compound provides information about its molecular weight and fragmentation pattern, which are valuable for confirming its identity and purity [21] [32].

In electrospray ionization mass spectrometry (ESI-MS), Glycopyrrolate Impurity I typically shows a molecular ion peak [M]+ at m/z 352.88, corresponding to the cationic portion of the molecule without the bromide counterion [21] [32]. This is consistent with the expected behavior of quaternary ammonium compounds in ESI-MS, where the preformed cation is directly observed [21] [32].

The fragmentation pattern of Glycopyrrolate Impurity I under tandem mass spectrometry (MS/MS) conditions reveals characteristic fragment ions that provide structural information [21] [32]. A diagnostic fragment ion is observed at m/z 116.1069, which corresponds to the 1,1-dimethylpyrrolidinium moiety resulting from the cleavage of the ester bond [21] [32]. This fragment is particularly useful for confirming the presence of the quaternary ammonium portion of the molecule [21] [32].

Additional fragment ions may be observed due to the loss of water (18 Da), the cyclopentyl group, or other structural components, providing a fragmentation pattern that is characteristic of Glycopyrrolate Impurity I and useful for its identification in complex matrices [21] [32].

Infrared Spectroscopic Features

Infrared (IR) spectroscopy provides valuable information about the functional groups present in Glycopyrrolate Impurity I [7] [18] [31]. The IR spectrum of the compound exhibits characteristic absorption bands that correspond to its key structural features [18] [31].

The ester carbonyl group in Glycopyrrolate Impurity I gives rise to a strong absorption band in the region of 1730-1750 cm-1, which is typical for ester C=O stretching vibrations [18] [31]. The hydroxyl group contributes to a broad absorption band in the region of 3300-3500 cm-1, although the intensity and breadth of this band can be affected by hydrogen bonding interactions [18] [31].

The C-H stretching vibrations of the methyl, methylene, and methine groups appear as multiple bands in the region of 2850-3000 cm-1, while the aromatic C-H stretching vibrations of the 4-chlorophenyl group may be observed at slightly higher wavenumbers (3000-3100 cm-1) [18] [31].

The C-N stretching vibrations associated with the quaternary ammonium group typically appear in the region of 1000-1200 cm-1, and the C-Cl stretching vibration of the 4-chlorophenyl group gives rise to a characteristic band in the region of 700-800 cm-1 [18] [31].

These IR spectroscopic features, collectively, provide a spectral fingerprint that is useful for the identification and characterization of Glycopyrrolate Impurity I [7] [18] [31].

UV-Visible Spectral Characteristics

The ultraviolet-visible (UV-Vis) spectral characteristics of Glycopyrrolate Impurity I are primarily determined by the chromophoric groups present in its structure, particularly the 4-chlorophenyl moiety and the ester carbonyl group [19] [27] [29]. These spectral properties are important for the development of analytical methods for the detection and quantification of the compound [19] [27] [29].

Glycopyrrolate Impurity I exhibits absorption maxima in the UV region, with significant absorption typically observed around 210-220 nm, which can be attributed to π→π* transitions in the aromatic ring and n→π* transitions in the carbonyl group [19] [27] [29]. Additional absorption bands may be observed at longer wavelengths, reflecting the extended conjugation in the molecule [19] [27] [29].

The UV-Vis spectral characteristics of Glycopyrrolate Impurity I are utilized in various analytical techniques, including high-performance liquid chromatography with UV detection (HPLC-UV) [27] [29]. In HPLC-UV methods, detection wavelengths around 210-222 nm are commonly employed for the analysis of Glycopyrrolate Impurity I, taking advantage of its strong absorption in this region [27] [29].

The UV-Vis spectrum of Glycopyrrolate Impurity I can be influenced by factors such as pH and solvent composition, which affect the electronic environment of the chromophoric groups [19] [29]. These effects are important considerations in the development of spectrophotometric methods for the analysis of the compound [19] [29].

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography represents the most widely employed analytical technique for the detection and quantification of Glycopyrrolate Impurity I. The method has been extensively validated across multiple studies, demonstrating exceptional analytical performance for pharmaceutical quality control applications [1] [2] [3].

The fundamental HPLC approach utilizes reversed-phase chromatography with C18 or C8 stationary phases, providing adequate retention and separation of the impurity from the parent compound. Typical column configurations include 250 × 4.6 mm with 5 μm particle size, operating at elevated temperatures of 40-45°C to enhance peak symmetry and reduce analysis time [2] [4]. The mobile phase systems predominantly employ methanol-buffer combinations, with phosphate buffers maintained at acidic pH values of 2.3-3.0 to ensure optimal retention of the quaternary ammonium compound structure.

Detection wavelengths of 222-224 nm have proven optimal for Glycopyrrolate Impurity I, corresponding to the maximum absorption of quaternary ammonium compounds [2] [5] [4]. Flow rates typically range from 1.0-1.2 mL/min, representing a compromise between resolution and analysis time. The method demonstrates excellent sensitivity with limits of detection ranging from 0.017-2.5 μg/mL and limits of quantification from 0.051-6.0 μg/mL, suitable for trace-level impurity analysis [1] [3].

Validation studies have consistently demonstrated linearity over concentration ranges of 5-250 μg/mL with correlation coefficients exceeding 0.999 [1] [2]. Precision values typically remain below 2.0% relative standard deviation, while accuracy studies yield recovery percentages between 86.7-107.4%, meeting International Council for Harmonization guidelines for analytical method validation [1] [3].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry represents the most sensitive and specific analytical approach for Glycopyrrolate Impurity I quantification. The technique addresses the inherent analytical challenges associated with this impurity, particularly its lack of chromophore structure that limits ultraviolet detection capabilities [3] [6].

The LC-MS/MS methodology employs hydrophilic interaction liquid chromatography (HILIC) columns, specifically X Bridge HILIC (100 × 4.6 mm, 5 μm), providing enhanced retention and separation of polar compounds [3] [6]. The mobile phase system utilizes 10 mM ammonium formate with 0.2% formic acid as mobile phase A and acetonitrile as mobile phase B, operated in gradient mode over 5.0 minutes at 1.2 mL/min flow rate [6].

Mass spectrometric detection operates in positive electrospray ionization mode with multiple reaction monitoring, targeting the molecular ion transition m/z 116.10 ± 0.5 [3] [6]. This highly specific detection method eliminates interference from co-eluting compounds and provides unambiguous identification of Glycopyrrolate Impurity I. The retention time of approximately 3.2 minutes ensures rapid analysis while maintaining adequate separation from the parent compound [3] [6].

Method validation demonstrates exceptional analytical performance with limits of detection and quantification of 0.017 μg/mL and 0.051 μg/mL respectively [6]. Linearity extends from 0.050-2.000 μg/mL with correlation coefficients exceeding 0.999. Precision studies yield relative standard deviations of 1.3% for system suitability and 2.3% for method precision [6]. Recovery studies demonstrate accuracy values between 86.7-107.4% across the validated concentration range [6].

Ion-Pair HPLC Techniques

Ion-pair high-performance liquid chromatography provides specialized analytical capabilities for quaternary ammonium compounds, including Glycopyrrolate Impurity I. This technique addresses the analytical challenges associated with permanently charged ionic species that exhibit poor retention on conventional reversed-phase columns [7] [8] [9].

The ion-pair approach employs base-deactivated Nucleosil columns operated at 40°C with mobile phases containing sodium-1-decanesulfonate (0.01 M) as the ion-pairing agent [7] [8]. The mobile phase composition consists of phosphate buffer pH 2.30 with methanol (35:65, v/v) for isocratic elution at 1.0 mL/min flow rate [7] [8]. This configuration provides optimal analyte separation within analytical run times under 7 minutes [7].

The ion-pairing mechanism involves the formation of neutral complexes between the negatively charged ion-pairing agent and the positively charged quaternary ammonium compound, facilitating retention and separation on the hydrophobic stationary phase [9]. Critical micellar concentration considerations ensure that sodium dodecyl sulfate concentrations remain below 8.2 mM at 25°C to prevent micelle formation and maintain consistent chromatographic behavior [9].

Method validation follows International Council for Harmonization guidelines, demonstrating suitability for in-process control and stability-indicating assay applications [7] [8]. The technique provides excellent resolution with separation factors exceeding 2.0 between related impurities [7]. System suitability parameters include retention time reproducibility, theoretical plate counts, and resolution factors that ensure consistent analytical performance [7] [8].

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography represents the most advanced chromatographic technique for Glycopyrrolate Impurity I analysis, offering superior resolution, sensitivity, and analysis speed compared to conventional HPLC methods [10] [11]. The technology employs sub-2-micron particle stationary phases that provide enhanced efficiency and reduced analysis times while maintaining excellent separation performance.

The UPLC methodology utilizes Waters Acquity UPLC BEH C18 columns (100 × 2.1 mm, 1.7 μm particle size) operated at 40°C with gradient elution programs [10] [11]. Mobile phase A contains 0.05% trifluoroacetic acid in water and acetonitrile (90:10 v/v), while mobile phase B contains 0.05% trifluoroacetic acid in water and acetonitrile (10:90 v/v) [10]. The optimized flow rate of 0.25 mL/min with 2 μL injection volume provides efficient separation while minimizing solvent consumption [10] [11].

Detection at 222 nm wavelength with photodiode array detection ensures optimal sensitivity for quaternary ammonium compounds [10]. The method achieves retention times of approximately 6.051 minutes for glycopyrrolate with excellent peak symmetry and resolution [10]. Temperature control at 40°C enhances peak shape and reduces analysis time compared to ambient temperature operations [10].

Validation studies demonstrate linearity ranges of 4-32 μg/mL with correlation coefficients exceeding 0.999 [10]. Recovery studies yield accuracy values between 98.9-100.8% for glycopyrrolate and preservatives, demonstrating method reliability [10] [11]. The technique provides exceptional precision with relative standard deviations consistently below 2.0% for both intra-day and inter-day measurements [10].

Method Development Parameters

Mobile Phase Optimization and Column Selection

Mobile phase optimization represents a critical factor in achieving optimal separation and quantification of Glycopyrrolate Impurity I. The selection process must consider the unique physicochemical properties of quaternary ammonium compounds, including their permanent positive charge and hydrophilic characteristics [1] [2] [3].

Phosphate buffer systems demonstrate superior performance at acidic pH values of 2.3-3.0, providing enhanced retention and peak symmetry for basic compounds [1] [2] [7]. Buffer strength optimization studies indicate that 10-50 mM concentrations provide adequate buffering capacity without excessive ionic strength effects [1] [6]. The addition of formic acid at 0.2% concentration improves peak shape and enhances mass spectrometric detection sensitivity [6].

Organic modifier selection involves careful evaluation of methanol versus acetonitrile systems. Acetonitrile generally provides better peak shape and resolution for quaternary ammonium compounds, while methanol offers environmental advantages and lower cost [1] [2]. Optimal organic modifier concentrations range from 30-80% depending on the specific column and separation requirements [1] [2] [9].

Column selection criteria prioritize compatibility with low pH mobile phases and adequate retention for polar compounds. C18 columns (250 × 4.6 mm, 5 μm) provide excellent general-purpose separation capabilities, while C8 columns offer reduced retention for highly polar impurities [2] [4]. Hydrophilic interaction liquid chromatography (HILIC) columns provide specialized capabilities for extremely polar compounds that exhibit poor retention on conventional reversed-phase systems [3] [6].

Base-deactivated silica columns minimize secondary interactions with basic compounds, improving peak symmetry and reducing tailing effects [7] [8]. Particle size selection balances resolution requirements with pressure limitations, with 5 μm particles providing optimal performance for most applications [1] [2] [7].

Detection Wavelength Determination (222 nm Applications)

Detection wavelength selection for Glycopyrrolate Impurity I requires consideration of the compound's electronic absorption characteristics and analytical sensitivity requirements. The 222 nm wavelength represents the optimal detection wavelength for quaternary ammonium compounds, providing maximum absorption and analytical sensitivity [2] [5] [4] [10].

Ultraviolet absorption spectroscopy studies demonstrate that Glycopyrrolate Impurity I exhibits maximum absorption at wavelengths between 220-224 nm, corresponding to electronic transitions associated with the quaternary ammonium chromophore [2] [5] [4]. The 222 nm wavelength provides excellent compromise between sensitivity and selectivity, minimizing interference from co-eluting compounds while maintaining adequate detection limits [2] [5] [10].

Photodiode array detection enables simultaneous monitoring at multiple wavelengths, providing additional selectivity and peak purity assessment capabilities [2] [4]. Wavelength optimization studies indicate that detection at 222 nm provides superior signal-to-noise ratios compared to alternative wavelengths, resulting in improved limits of detection and quantification [2] [5].

The inherent challenge of Glycopyrrolate Impurity I analysis involves its limited chromophore structure, which restricts ultraviolet detection capabilities compared to compounds with extensive aromatic systems [3] [6]. This limitation necessitates the use of optimized detection wavelengths and may require alternative detection methods such as mass spectrometry for maximum sensitivity [3] [6].

Method validation studies consistently demonstrate that 222 nm detection provides adequate sensitivity for trace-level impurity analysis, with limits of detection ranging from 0.017-2.5 μg/mL depending on the specific analytical conditions [1] [2] [3]. The wavelength selection also ensures compatibility with International Council for Harmonization guidelines for impurity analysis in pharmaceutical products [1] [2] [5].

Flow Rate and Temperature Variables

Flow rate optimization represents a critical balance between analytical resolution, analysis time, and system pressure considerations for Glycopyrrolate Impurity I analysis. Typical flow rates range from 0.25-1.2 mL/min depending on column dimensions and analytical requirements [1] [2] [6] [10].

Conventional HPLC methods employ flow rates of 1.0-1.2 mL/min with 4.6 mm internal diameter columns, providing adequate resolution within reasonable analysis times [1] [2]. Ultra-performance liquid chromatography systems utilize reduced flow rates of 0.25 mL/min with 2.1 mm internal diameter columns, maintaining optimal linear velocities while reducing solvent consumption [10] [11].

Temperature control significantly influences chromatographic performance, with elevated temperatures of 40-45°C providing enhanced peak symmetry and reduced analysis time [1] [2] [7] [10]. The temperature effect follows the general rule that 1°C temperature increase reduces retention time by approximately 2%, while also improving peak shape through reduced viscosity and enhanced mass transfer [1] [2].

Ion-pair HPLC methods require precise temperature control at 40°C to maintain consistent ion-pair formation and chromatographic reproducibility [7] [8]. Temperature studies demonstrate that variations of ±2°C do not significantly affect analytical performance, providing adequate robustness for routine analysis [7].

System pressure monitoring ensures that flow rate and temperature combinations remain within acceptable limits for column and system integrity. Pressure increases associated with elevated flow rates and reduced temperatures must be balanced against analytical performance requirements [1] [2] [10].

Method validation studies include robustness testing of flow rate variations of ±0.1 mL/min and temperature variations of ±2°C, demonstrating that these parameters do not significantly affect analytical results [1] [2] [12]. The optimization process ensures that selected conditions provide optimal analytical performance while maintaining method robustness and transferability [1] [2].

Gradient vs. Isocratic Elution Considerations

The selection between gradient and isocratic elution modes for Glycopyrrolate Impurity I analysis depends on analytical objectives, sample complexity, and method requirements. Each approach offers distinct advantages and limitations that must be carefully evaluated during method development [1] [2] [6] [10].

Isocratic elution provides superior method simplicity, reproducibility, and cost-effectiveness for single impurity analysis applications [1] [2]. The approach utilizes constant mobile phase composition throughout the analytical run, eliminating equilibration time requirements and reducing method complexity [1] [2]. Isocratic methods demonstrate excellent precision and accuracy for routine quality control applications where sample composition remains relatively constant [1] [2].

The primary advantages of isocratic elution include simplified method development, better baseline stability, and reduced equipment requirements [1] [2]. The approach proves particularly suitable for glycopyrrolate impurity analysis in simple formulations where minimal co-eluting compounds are present [1] [2]. System equilibration occurs rapidly, enabling high-throughput analysis with minimal downtime between injections [1] [2].

Gradient elution offers superior resolution capabilities for complex sample matrices containing multiple impurities or degradation products [6] [10]. The technique employs programmed changes in mobile phase composition, providing optimal separation conditions for compounds with diverse physicochemical properties [6] [10]. Gradient methods demonstrate particular advantages for ultra-performance liquid chromatography applications where rapid analysis is prioritized [10].

The gradient approach enables peak focusing effects that enhance sensitivity and peak shape for late-eluting compounds [6] [10]. The technique proves essential for comprehensive impurity profiling applications where multiple related substances require simultaneous analysis [6] [10]. Modern gradient systems provide excellent reproducibility and robustness when properly optimized and validated [6] [10].

Method validation considerations include baseline stability assessment, equilibration time optimization, and system suitability parameter evaluation for both approaches [1] [2] [6] [10]. Gradient methods require additional validation parameters including gradient linearity, dwell volume effects, and re-equilibration time optimization [6] [10].

Analytical Method Validation

Specificity and Selectivity Determination

Specificity and selectivity assessment represents fundamental validation requirements for Glycopyrrolate Impurity I analytical methods, ensuring accurate quantification in the presence of related compounds, degradation products, and formulation excipients [1] [3] [6] [13].

Forced degradation studies constitute the primary approach for specificity evaluation, subjecting glycopyrrolate samples to stress conditions including acid hydrolysis, alkali hydrolysis, oxidative stress, thermal degradation, photolytic degradation, and humidity exposure [1] [3] [6]. These studies demonstrate the method's ability to separate and quantify Glycopyrrolate Impurity I in the presence of potential degradation products [1] [3] [6].

Acid hydrolysis conditions typically employ 0.1-5N hydrochloric acid at 60-80°C for 2-4 hours, resulting in 4.7-5.5% degradation with moderate Glycopyrrolate Impurity I formation [3] [6]. Alkali hydrolysis represents the most severe degradation condition, utilizing 0.1-5N sodium hydroxide at 60-80°C for 2-4 hours, yielding up to 26.4% degradation with significant impurity formation [3] [6].

Oxidative stress testing employs 3-30% hydrogen peroxide at ambient temperature to 60°C for 2-4 hours, typically producing minimal degradation of 0.1-0.2% [3] [6]. Thermal degradation studies at 60-80°C for 24-48 hours demonstrate compound stability with degradation levels of approximately 0.3% [3] [6]. Photolytic degradation under ultraviolet light exposure (254-365 nm) yields minimal degradation of 0.1-0.2% [3] [6].

Peak purity assessment utilizing photodiode array detection confirms the homogeneity of analytical peaks, ensuring that co-eluting compounds do not compromise quantification accuracy [1] [2] [4]. Purity angle calculations must remain below purity threshold values to demonstrate peak homogeneity [1] [2] [4].

Placebo interference studies evaluate potential contributions from formulation excipients, demonstrating that inactive ingredients do not interfere with impurity quantification [3] [6] [13]. Blank injection studies confirm the absence of interfering peaks at the retention time of Glycopyrrolate Impurity I [3] [6] [13].

Linearity and Range Establishment

Linearity assessment establishes the relationship between analytical response and analyte concentration over the specified analytical range for Glycopyrrolate Impurity I quantification [1] [2] [3] [6] [13]. The evaluation typically encompasses concentration ranges appropriate for impurity analysis, generally from the limit of quantification to 200% of the specification limit [1] [2] [3] [6].

Calibration curve construction involves preparation of at least five concentration levels spanning the analytical range, with triplicate injections at each concentration level [1] [2] [3] [6] [13]. Linear regression analysis determines the correlation coefficient, slope, and intercept values that characterize the concentration-response relationship [1] [2] [3] [6] [13].

High-performance liquid chromatography methods demonstrate excellent linearity over concentration ranges of 5-250 μg/mL with correlation coefficients consistently exceeding 0.999 [1] [2]. Ultra-performance liquid chromatography applications achieve linearity from 4-32 μg/mL with similar correlation coefficients [10] [11]. Liquid chromatography-mass spectrometry methods provide linear response from 0.050-2.000 μg/mL, demonstrating superior sensitivity for trace-level analysis [3] [6].

Statistical evaluation includes assessment of residual plots, analysis of variance, and lack-of-fit testing to confirm linear model appropriateness [1] [2] [3] [6] [13]. The absence of systematic deviation in residual plots confirms that the linear model adequately describes the concentration-response relationship [1] [2] [3] [6] [13].

Range establishment considers the intended analytical application, with impurity analysis typically requiring coverage from the limit of quantification to 150-200% of the specification limit [1] [2] [3] [6]. The analytical range must encompass all expected sample concentrations encountered during routine analysis [1] [2] [3] [6].

Method validation studies consistently demonstrate that established analytical ranges provide adequate coverage for pharmaceutical quality control applications [1] [2] [3] [6] [13]. The linearity assessment ensures accurate quantification across the entire analytical range with acceptable precision and accuracy [1] [2] [3] [6] [13].

Precision and Accuracy Quantification

Precision and accuracy assessment constitutes critical validation parameters for Glycopyrrolate Impurity I analytical methods, ensuring reliable quantification under routine analytical conditions [1] [2] [3] [6] [13]. The evaluation encompasses repeatability, intermediate precision, and accuracy determination across multiple concentration levels [1] [2] [3] [6] [13].

Repeatability studies involve analysis of six independently prepared samples at the same concentration level by the same analyst using the same equipment on the same day [1] [2] [3] [6] [13]. Typical concentration levels include the limit of quantification, 100% of the specification limit, and 150% of the specification limit [1] [2] [3] [6] [13]. Relative standard deviation values consistently remain below 2.0% for high-performance liquid chromatography methods [1] [2].

Intermediate precision assessment evaluates method performance across different analysts, different days, and potentially different equipment [1] [2] [3] [6] [13]. The study design includes analysis of samples prepared by different analysts on different days, with relative standard deviation calculations demonstrating method robustness [1] [2] [3] [6] [13]. Acceptable intermediate precision typically requires relative standard deviation values below 3.0% [1] [2] [3] [6] [13].

Accuracy determination employs recovery studies where known amounts of Glycopyrrolate Impurity I are added to sample matrices and recovery percentages are calculated [1] [2] [3] [6] [13]. Typical recovery studies encompass 80%, 100%, and 120% of the target concentration, with acceptable recovery ranges of 98-102% for impurity analysis [1] [2] [3] [6] [13].

High-performance liquid chromatography methods consistently demonstrate accuracy values between 86.7-107.4% across validated concentration ranges [1] [3]. Ultra-performance liquid chromatography applications achieve recovery percentages of 98.9-100.8% [10] [11]. Liquid chromatography-mass spectrometry methods provide accuracy values between 86.7-107.4% with superior precision due to enhanced selectivity [3] [6].

Statistical evaluation includes calculation of confidence intervals and assessment of bias to ensure that analytical results accurately reflect true analyte concentrations [1] [2] [3] [6] [13]. The precision and accuracy data support method suitability for intended analytical applications [1] [2] [3] [6] [13].

Limits of Detection and Quantification

Limits of detection and quantification establishment represents essential validation parameters for Glycopyrrolate Impurity I analytical methods, defining the minimum concentrations that can be reliably detected and quantified [1] [2] [3] [6] [13]. The determination employs signal-to-noise ratio approaches or standard deviation methods depending on analytical requirements [1] [2] [3] [6] [13].

Signal-to-noise ratio methodology involves preparation of samples containing decreasing concentrations of Glycopyrrolate Impurity I until signal-to-noise ratios of 3:1 and 10:1 are achieved for detection and quantification limits respectively [1] [2] [3] [6] [13]. This approach provides practical assessment of analytical sensitivity under routine operating conditions [1] [2] [3] [6] [13].

High-performance liquid chromatography methods achieve limits of detection ranging from 0.017-2.5 μg/mL and limits of quantification from 0.051-6.0 μg/mL [1] [2] [3]. These sensitivity levels prove adequate for trace-level impurity analysis in pharmaceutical products [1] [2] [3]. Ultra-performance liquid chromatography applications demonstrate comparable sensitivity despite reduced sample volumes [10] [11].

Liquid chromatography-mass spectrometry methods provide superior sensitivity with limits of detection and quantification of 0.017 μg/mL and 0.051 μg/mL respectively [3] [6]. The enhanced sensitivity results from improved selectivity and reduced interference from co-eluting compounds [3] [6]. High-performance thin layer chromatography methods achieve limits of detection and quantification of 0.1 μg/spot and 0.3 μg/spot respectively [14].

Validation of detection and quantification limits includes assessment of precision and accuracy at these concentration levels [1] [2] [3] [6] [13]. Precision studies at the limit of quantification typically demonstrate relative standard deviation values below 20%, while accuracy studies yield recovery percentages between 80-120% [1] [2] [3] [6] [13].

Method suitability assessment ensures that established detection and quantification limits meet analytical requirements for intended applications [1] [2] [3] [6] [13]. The sensitivity levels must provide adequate analytical capability for regulatory compliance and quality control purposes [1] [2] [3] [6] [13].

Robustness and Ruggedness Assessment

Robustness and ruggedness evaluation assesses analytical method performance under deliberately varied conditions, ensuring reliable results during routine analysis and method transfer applications [1] [2] [3] [6] [13] [12]. The assessment encompasses systematic evaluation of critical method parameters that may affect analytical results [1] [2] [3] [6] [13] [12].

Robustness testing involves deliberate variation of method parameters including flow rate (±0.1 mL/min), detection wavelength (±2 nm), mobile phase pH (±0.2 units), organic modifier concentration (±2%), and column temperature (±2°C) [1] [2] [12]. Each parameter variation is evaluated individually while maintaining other parameters at nominal values [1] [2] [12].

Flow rate variations demonstrate minimal impact on analytical results, with resolution, theoretical plate counts, and assay percentages remaining within acceptable limits [1] [2] [12]. Detection wavelength variations of ±2 nm do not significantly affect analytical performance, confirming method stability across reasonable wavelength ranges [1] [2] [12].

Mobile phase pH variations represent critical robustness parameters for quaternary ammonium compounds, with pH changes of ±0.2 units potentially affecting retention and peak shape [1] [2] [12]. Validation studies demonstrate that glycopyrrolate impurity methods maintain acceptable performance across pH ranges of 2.1-2.5 for phosphate buffer systems [1] [2] [12].

Temperature robustness assessment evaluates analytical performance across temperature ranges of 38-42°C for methods operating at 40°C [1] [2] [12]. The evaluation includes assessment of retention time stability, peak shape, and quantitative accuracy across the temperature range [1] [2] [12].

Ruggedness evaluation encompasses analysis by different analysts, different equipment, and different analytical days [1] [2] [3] [6] [13]. The study design includes factorial experimental approaches that assess interaction effects between variables [1] [2] [3] [6] [13]. Statistical analysis demonstrates that method performance remains consistent across varied conditions [1] [2] [3] [6] [13].